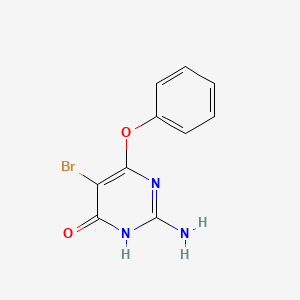
2-amino-5-bromo-6-phenoxy-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. It is a highly versatile compound that can be synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
2-amino-5-bromo-6-phenoxy-4-pyrimidinol has been extensively studied for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Mecanismo De Acción
The exact mechanism of action of 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is its toxicity. It can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-5-bromo-6-phenoxy-4-pyrimidinol. One promising direction is to further investigate its anti-cancer activity and its potential use as a cancer treatment. Another direction is to explore its potential use in other areas of research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Conclusion:
In conclusion, 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a highly versatile compound that has shown promise in various scientific research applications. Its potent anti-cancer activity and ability to induce apoptosis make it a promising candidate for further research. However, its toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Métodos De Síntesis
2-amino-5-bromo-6-phenoxy-4-pyrimidinol can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with sodium phenoxide.
Propiedades
IUPAC Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-8(15)13-10(12)14-9(7)16-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUWYPKPWTLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


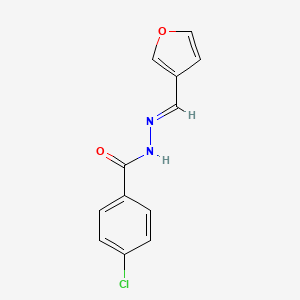
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
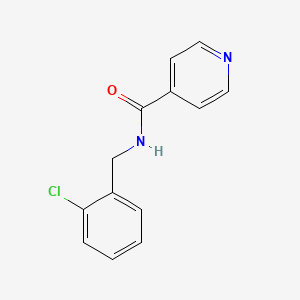
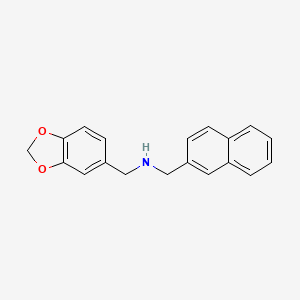
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
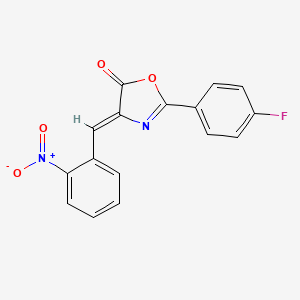
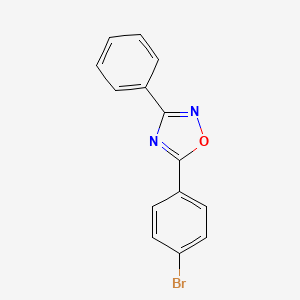
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
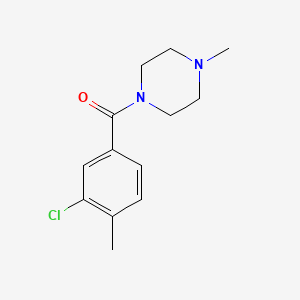

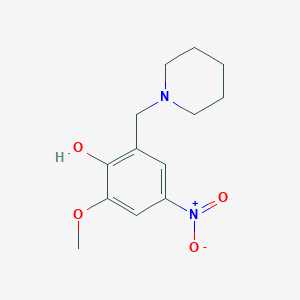
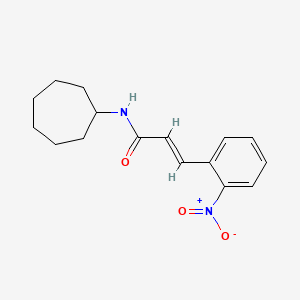
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)